
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone is a type of signaling molecule known as an acyl-homoserine lactone. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate with each other to coordinate gene expression and behavior in response to population density. This compound is particularly significant in the regulation of various physiological processes in Gram-negative bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone typically involves the condensation of a fatty acid derivative with homoserine lactone. One common method includes the use of 3-oxo-9Z-hexadecenoyl chloride, which reacts with homoserine lactone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that can produce the compound naturally. These bacteria are cultivated in large bioreactors, and the compound is extracted and purified from the culture medium.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to open the lactone ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones or open-chain derivatives.
Aplicaciones Científicas De Investigación
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone has numerous applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthesis of similar molecules.
Biology: Plays a crucial role in studying bacterial communication and quorum sensing.
Medicine: Investigated for its potential in developing antibacterial therapies by disrupting quorum sensing.
Industry: Used in the development of biosensors and biotechnological applications to monitor bacterial populations.
Mecanismo De Acción
The mechanism of action of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone involves its interaction with specific receptor proteins in bacteria. Upon binding to these receptors, the compound triggers a cascade of molecular events that lead to changes in gene expression. This process regulates various physiological activities, such as biofilm formation, virulence factor production, and motility.
Comparación Con Compuestos Similares
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can be compared with other acyl-homoserine lactones, such as:
- N-(3-oxo-dodecanoyl)-homoserine lactone
- N-(3-oxo-octanoyl)-homoserine lactone
- N-(3-oxo-hexanoyl)-homoserine lactone
These compounds share a similar structure but differ in the length and saturation of the acyl chain. The uniqueness of this compound lies in its specific acyl chain length and the presence of a double bond, which can influence its binding affinity and specificity to receptor proteins.
Propiedades
Fórmula molecular |
C20H33NO4 |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7-/t18-/m0/s1 |
Clave InChI |
NNIVINPZTHXZNK-ZEVQVBBLSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
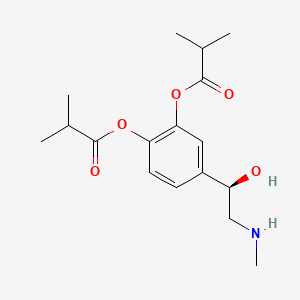
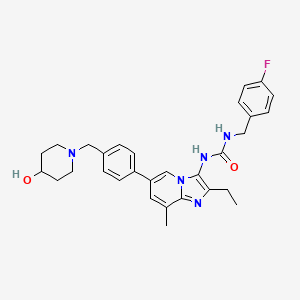



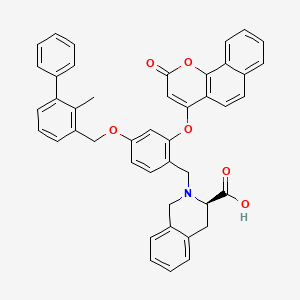
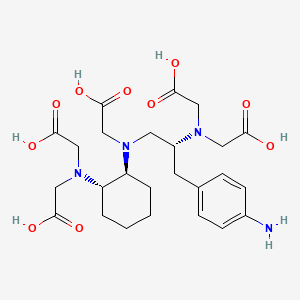


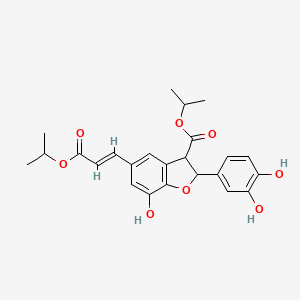
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)


